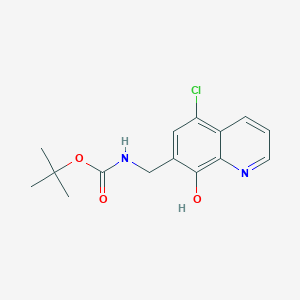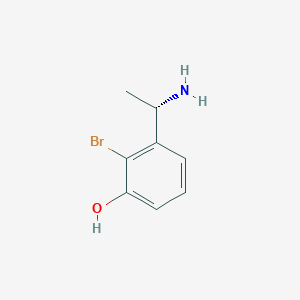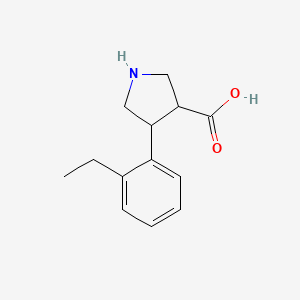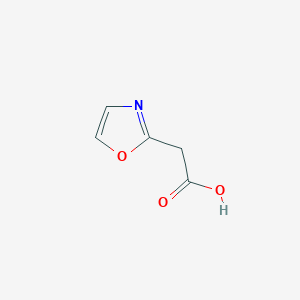
2-(5-Cyano-1-cyclopropyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-4-fluorophenylsulfurofluoridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-cyano-1-cyclopropyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-4-fluorophenyl sulfurofluoridate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-cyano-1-cyclopropyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-4-fluorophenyl sulfurofluoridate typically involves multi-step organic reactions. The process may start with the preparation of the pyridine ring, followed by the introduction of the cyano and cyclopropyl groups. The final steps often involve the addition of the fluorophenyl and sulfurofluoridate groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl and pyridine rings.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: The fluorophenyl group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could serve as a building block for the synthesis of more complex molecules. Its unique structure may allow for the development of novel materials with specific properties.
Biology
In biological research, the compound might be investigated for its potential as a pharmaceutical agent. Its interactions with biological targets could lead to the discovery of new drugs or therapeutic agents.
Medicine
The compound’s potential medicinal applications could include its use as an anti-cancer agent, anti-inflammatory drug, or antimicrobial agent. Research would focus on its efficacy, safety, and mechanism of action.
Industry
In industry, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-(5-cyano-1-cyclopropyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-4-fluorophenyl sulfurofluoridate exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes, activation of signaling pathways, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-cyano-1-cyclopropyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-4-fluorophenyl sulfonate
- 2-(5-cyano-1-cyclopropyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-4-fluorophenyl sulfate
Uniqueness
Compared to similar compounds, 2-(5-cyano-1-cyclopropyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-4-fluorophenyl sulfurofluoridate may exhibit unique properties due to the presence of the sulfurofluoridate group. This group could impart specific reactivity or stability, making the compound particularly useful in certain applications.
Properties
Molecular Formula |
C16H10F2N2O5S |
|---|---|
Molecular Weight |
380.3 g/mol |
IUPAC Name |
3-cyano-1-cyclopropyl-5-(5-fluoro-2-fluorosulfonyloxybenzoyl)-2-oxopyridine |
InChI |
InChI=1S/C16H10F2N2O5S/c17-11-1-4-14(25-26(18,23)24)13(6-11)15(21)10-5-9(7-19)16(22)20(8-10)12-2-3-12/h1,4-6,8,12H,2-3H2 |
InChI Key |
DUUKYJFMCALANH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=C(C=C(C2=O)C#N)C(=O)C3=C(C=CC(=C3)F)OS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,4-dichloro-5H,7H,8H-pyrano[3,4-d]pyridazine](/img/structure/B13555405.png)
![(3R)-3-[4-(trifluoromethoxy)phenyl]butanamide](/img/structure/B13555412.png)




![2-(pyridin-3-yl)-N-[(3S)-1-[5-(2H-1,2,3,4-tetrazol-5-yl)-1H-pyrrole-2-carbonyl]pyrrolidin-3-yl]acetamide](/img/structure/B13555433.png)


![3-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoic acid](/img/structure/B13555459.png)
